(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Description
The compound "(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate" features a fused cyclopentane-chromene (cyclopenta[c]chromen) core with a 4-oxo functional group. Attached to the chromen system is a 3-[(4-methylphenyl)sulfonylamino]propanoate ester.
- Structural Features: Cyclopenta[c]chromen core: A bicyclic system with a five-membered cyclopentane ring fused to a chromene (benzopyran) structure. Sulfonamide-ester moiety: The 4-methylphenyl sulfonylamino group is characteristic of sulfonamides, which are often associated with antimicrobial or enzyme-inhibitory activity. The propanoate ester may enhance solubility or serve as a prodrug moiety.
Properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-14-5-8-16(9-6-14)30(26,27)23-12-11-21(24)28-15-7-10-18-17-3-2-4-19(17)22(25)29-20(18)13-15/h5-10,13,23H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNTXRZTTOWDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a synthetic derivative of cyclopenta[c]chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of the compound can be represented by the following details:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₁O₅S |
| Molecular Weight | 358.41 g/mol |
| Canonical SMILES | CCCCCCC(C(=O)O)C(=O)C1=CC2=C(C=C1)C(=O)C=C2C(=O)O |
| InChI Key | [InChI Key not provided in sources] |
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[c]chromene exhibit significant anticancer properties. For instance, related compounds have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study: MCF-7 Cell Line
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Kallikrein Inhibition
- Cyclooxygenase and Lipoxygenase Inhibition
Antioxidant Activity
Cyclopenta[c]chromenes are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells. Research indicates that these compounds can scavenge free radicals effectively.
The biological activity of this compound is likely mediated through multiple pathways:
-
Apoptosis Induction
- The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
-
Cell Cycle Arrest
- It has been suggested that such compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
-
Modulation of Signaling Pathways
- The interaction with specific signaling pathways involved in cell growth and survival (e.g., PI3K/Akt and MAPK pathways) could underlie its anticancer effects.
Comparison with Similar Compounds
Structural Analogs in Chromenone Derivatives
describes four chromenone-based compounds (1–4) with diverse substituents, providing a basis for comparison:
Key Observations:
- Core Variations: The target compound’s cyclopenta[c]chromen core differs from the simpler chromen-4-one systems in compounds 1–3. The fused cyclopentane ring may confer enhanced rigidity or altered electronic properties compared to monocyclic chromenones.
- Functional Groups: The target’s sulfonamide-ester group contrasts with the cyano, dithioxo, and diazaphosphinane substituents in compounds 1–4. Sulfonamides are typically associated with biological activity (e.g., enzyme inhibition), whereas phosphorus-sulfur moieties in compounds 2–4 suggest applications in catalysis or optoelectronics. The ester group in the target compound may improve bioavailability compared to the more polar sulfido/thioxo groups in analogs 2–4.
Q & A
Q. What are the common synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the chromene core followed by coupling with the sulfonamide-propanoate moiety. Key steps include:
- Chromene Core Formation : Cyclocondensation of substituted cyclopentanones with phenolic derivatives under acidic or basic conditions .
- Sulfonamide Linkage : Reacting the chromene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Esterification : Coupling the sulfonamide intermediate with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC/DMAP) . Reaction optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., NaH for deprotonation) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve the chromene ring system and sulfonamide linkage .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) using C18 reverse-phase columns and acetonitrile/water gradients .
- Crystallography : Single-crystal X-ray diffraction to determine bond angles and intermolecular interactions, particularly for polymorph identification .
Q. What structural features influence its solubility and stability?
- Chromene Core : The 4-oxo group and conjugated π-system contribute to moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
- Sulfonamide Group : Hydrogen-bonding capability improves aqueous solubility but may increase hydrolysis susceptibility at extreme pH . Stability studies should monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
- Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃) for safer deprotonation .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How do structural modifications alter biological activity?
- Substituent Effects : Replacing the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) may enhance enzyme inhibition (e.g., COX-2) but reduce bioavailability .
- Comparative Assays : Test analogs in enzyme inhibition assays (e.g., fluorescence-based kinase screens) and correlate activity with Hammett σ values or LogP .
Q. What strategies resolve contradictions in reported biological data?
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, cell lines) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
Q. How can environmental stability and degradation pathways be studied?
- Fate Analysis : Conduct OECD 301/302 biodegradation tests in soil/water systems, quantifying parent compound and metabolites via LC-MS/MS .
- Photolysis Studies : Expose to UV light (254 nm) and monitor degradation products (e.g., sulfonic acid derivatives) .
Q. What computational methods predict its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases) based on crystallographic data .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
